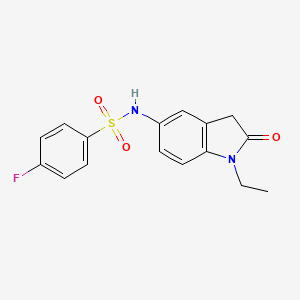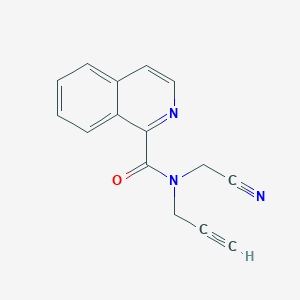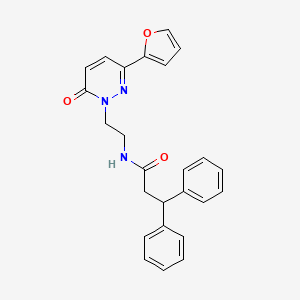
1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea" is a structurally complex molecule that appears to be related to a class of 1,3-disubstituted ureas, which have been studied for their potential pharmacological properties. These compounds often contain a piperidyl moiety and have been synthesized to investigate their structure-activity relationships, particularly as inhibitors of human and murine soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of inflammatory pain .
Synthesis Analysis
The synthesis of related 1,3-disubstituted ureas has been reported, where the piperidyl moiety is a key structural feature. For example, a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have been synthesized and evaluated for their ability to inhibit sEH. These compounds were synthesized to improve pharmacokinetic parameters and showed substantial improvements over previous inhibitors . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies used for similar compounds involve the reaction of appropriate isocyanates with amines under mild conditions .
Molecular Structure Analysis
The molecular structure of 1,3-disubstituted ureas typically includes a central urea moiety flanked by various substituents that can significantly affect the biological activity and solubility of the compounds. In the context of sEH inhibitors, the piperidyl moiety is crucial for activity, and modifications to this part of the molecule can lead to significant changes in potency and pharmacokinetics . The presence of additional functional groups, such as the methylthio group in the benzyl position, may further influence the molecule's interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of 1,3-disubstituted ureas is influenced by the functional groups attached to the urea core. The papers provided do not detail specific reactions involving the compound , but similar molecules have been shown to participate in reactions typical for ureas, such as interactions with isocyanates and amines to form the urea linkage . The presence of a piperidyl moiety and other heterocyclic structures can also open pathways for further functionalization and the formation of complex heterocyclic scaffolds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-disubstituted ureas are determined by their molecular structure. These properties include solubility, which is important for biological activity and drug formulation. For instance, the solubility of a series of 1,3-disubstituted ureas containing pyrazole and adamantyl groups was found to be in the range of 45-85 µmol/l in water . The pharmacokinetic properties, such as maximum concentration (Cmax) and area under the curve (AUC), are also critical and have been improved in certain urea derivatives to enhance their potential as therapeutic agents . The specific physical and chemical properties of "1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea" would need to be determined experimentally, as they are not provided in the papers.
科学的研究の応用
Synthesis and Medicinal Chemistry Applications
Organic Synthesis Techniques
A significant application area for this compound involves its role in organic synthesis. For example, research by Tait, Butterworth, and Clayden (2015) demonstrated how 2-aryltetrahydropyridines, upon conversion to their N'-aryl urea derivatives and subsequent metalation, can lead to the formation of various polysubstituted piperidine derivatives through intramolecular nucleophilic attacks. This method allows for the creation of complex organic molecules with potential pharmaceutical applications (Tait, Butterworth, & Clayden, 2015).
Pharmaceutical Research
Another research focus is the development of pharmaceuticals through multicomponent reactions. Brahmachari and Banerjee (2014) developed a low-cost, environmentally friendly synthesis method for a diverse range of functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles, using commercially available urea as an organo-catalyst. This method emphasizes the importance of such compounds in pharmaceutical research, highlighting their potential in drug discovery and development (Brahmachari & Banerjee, 2014).
Antibacterial and Antimycobacterial Agents
Faidallah, Khan, and Asiri (2011) explored the synthesis of benzenesulfonylurea and thiourea derivatives of 2H-pyran and 2H-pyridine-2-ones as antibacterial, antimycobacterial, and antifungal agents. Their work underscores the compound's utility in generating derivatives with significant biological activities, opening avenues for the development of new antimicrobial agents (Faidallah, Khan, & Asiri, 2011).
Catalysis and Green Chemistry
Xiong, Yi, Liao, and Lai (2019) demonstrated the use of γ-cyclodextrin as a catalyst in deep eutectic solvents for the synthesis of 2-amino-4H-benzo[b]pyrans and 1,4-dihydropyridines. This highlights the role of the compound in facilitating environmentally friendly chemical reactions, aligning with the principles of green chemistry (Xiong, Yi, Liao, & Lai, 2019).
特性
IUPAC Name |
1-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2S/c1-26-19-5-3-2-4-17(19)15-23-10-6-16(7-11-23)14-21-20(24)22-18-8-12-25-13-9-18/h2-5,16,18H,6-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPRNJVQIJFPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-4-phenyl-2-[5-[4-(trifluoromethoxy)phenyl]thiophen-2-yl]-1H-imidazole](/img/structure/B2553723.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid](/img/structure/B2553724.png)





![N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2553733.png)

![2-[(2-Chlorophenyl)methylamino]butan-1-ol](/img/structure/B2553736.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2553737.png)

